molecular formula C7H11N3O B1650869 3-(1,2,4-Oxadiazol-5-yl)piperidine CAS No. 1211528-98-1

3-(1,2,4-Oxadiazol-5-yl)piperidine

Cat. No.: B1650869
CAS No.: 1211528-98-1
M. Wt: 153.18
InChI Key: LFGAVXRHHARQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,4-Oxadiazol-5-yl)piperidine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the piperidine ring enhances its chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Oxadiazol-5-yl)piperidine typically involves the cyclization of O-acylamidoximes. One common method is the acylation of amidoximes with carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides, followed by cyclization . This process can be carried out under mild conditions, often at room temperature, using organic bases like TBAF/THF .

Industrial Production Methods

In industrial settings, the synthesis of 1,2,4-oxadiazoles, including this compound, can be achieved through high-throughput methods. These methods often involve the use of automated systems to optimize reaction conditions and increase yield. The scalability of these processes makes them suitable for large-scale production of the compound for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Oxadiazol-5-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

3-(1,2,4-Oxadiazol-5-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2,4-Oxadiazol-5-yl)piperidine involves its interaction with various molecular targets. For instance, it can act as an agonist for certain enzymes, leading to the modulation of metabolic pathways. In cancer research, derivatives of this compound have been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,4-Oxadiazol-5-yl)piperidine is unique due to the presence of the piperidine ring, which enhances its chemical stability and biological activity. This makes it a valuable compound in drug discovery, particularly for developing new therapeutic agents with improved efficacy and safety profiles .

Properties

CAS No.

1211528-98-1

Molecular Formula

C7H11N3O

Molecular Weight

153.18

IUPAC Name

5-piperidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H11N3O/c1-2-6(4-8-3-1)7-9-5-10-11-7/h5-6,8H,1-4H2

InChI Key

LFGAVXRHHARQKL-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=NC=NO2

Canonical SMILES

C1CC(CNC1)C2=NC=NO2

Origin of Product

United States

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